Propargite
Overview
Description
Propargite, known by its IUPAC name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, is a pesticide primarily used as an acaricide to control mite populations. It is a dark amber viscous liquid with a molecular formula of C19H26O4S and a molar mass of 350.47 g/mol . This compound is effective against a wide range of mites, including the two-spotted spider mite, citrus red mite, and grape leaf mite .
Scientific Research Applications
Propargite has several scientific research applications:
Mechanism of Action
Target of Action
Propargite is primarily used as an acaricide, meaning its primary targets are mites . It is designed to control a wide range of mites in various crops .
Mode of Action
This compound belongs to the sulfite ester class of acaricides/miticides . It specifically targets the mitochondrial electron transport chain, a series of protein complexes that generate energy for cells . By inhibiting the activity of specific enzymes in the electron transport chain, this compound disrupts cellular respiration, leading to energy depletion, paralysis, and eventually, death of mites . This compound exhibits both systemic and contact activity, providing effective control of mites that feed on or are in close contact with treated plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . This chain is crucial for the production of ATP, the main energy source for cellular processes. By disrupting this pathway, this compound causes a significant energy deficit within the mite cells, leading to their paralysis and death .
Pharmacokinetics
It is known that this compound exhibits relatively low environmental exposure despite its high toxicity to certain organisms . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of cellular respiration within mite cells . This leads to energy depletion, paralysis, and eventually, death of the mites . In addition, this compound has been found to induce high-mobility group B1 (HMGB1) release, DNA damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound exhibits high toxicity to fish, but its environmental exposure is relatively low . This suggests that factors such as the presence of water bodies and the specific environmental conditions of the application area can influence the impact of this compound. Furthermore, the use of this compound may affect certain endangered species, indicating that its use should be carefully managed in areas where these species are present .
Safety and Hazards
Excessive exposure to Propargite can cause eye and skin irritation, and possibly sensitization . It is highly toxic to amphibians, fish, and zooplankton, and has potential carcinogenicity . It is considered to be severely irritating to both the skin and eyes, and dermal sensitization effects have been observed .
Biochemical Analysis
Biochemical Properties
Propargite interacts with various enzymes and proteins in biochemical reactions . Early investigations into the source of resistance to this compound in Tetranychus urticae via biochemical analysis inferred a major role for enhanced metabolism via detoxification enzymes .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Propargite can be synthesized through a series of chemical reactions involving the esterification of 2-(4-tert-butylphenoxy)cyclohexanol with prop-2-yne-1-sulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods often involve the use of organic solvents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propargite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Propargite is unique among acaricides due to its specific mode of action and its effectiveness against a broad spectrum of mite species. Similar compounds include:
Dicofol: Another acaricide that acts on the nervous system of mites but has a different chemical structure and mode of action.
Fenpyroximate: A mitochondrial electron transport inhibitor like this compound but with a different chemical structure.
Bifenazate: An acaricide that acts on the nervous system of mites but is structurally different from this compound.
This compound stands out due to its dual systemic and contact activity, providing effective control of both feeding and non-feeding mites .
Properties
IUPAC Name |
[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHMJXZULPZUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4S | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024276 | |
Record name | Propargite | |
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Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide., Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS] | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propargite | |
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URL | https://haz-map.com/Agents/1334 | |
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Boiling Point |
Decomposes. (USCG, 1999), Decomposes at about 200 °C prior to boiling | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |
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Flash Point |
82 °F (USCG, 1999) | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Fully miscible with hexane, toluene, dichloromethane, methanol and acetone, In water, 0.215 mg/L at 25 °C | |
Record name | PROPARGITE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.085 to 1.115 at 68 °F (USCG, 1999), 1.10 at 20 °C | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000004 [mmHg], 3X10-7 mm Hg at 25 °C | |
Record name | Propargite | |
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Color/Form |
Brownish-yellow, oily viscous liquid (tech.), Light to dark brown viscous liquid | |
CAS No. |
2312-35-8 | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propargite | |
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Record name | Propargite | |
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Precursor scoring | Relevance Heuristic |
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